molecular formula C11H14O B3268960 3-Phenylcyclopentan-1-ol CAS No. 500541-26-4

3-Phenylcyclopentan-1-ol

Cat. No.: B3268960
CAS No.: 500541-26-4
M. Wt: 162.23 g/mol
InChI Key: UNJYZTUGOGDRPP-UHFFFAOYSA-N
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Description

3-Phenylcyclopentan-1-ol is an organic compound with the molecular formula C11H14O and an average mass of 162.23 g/mol . It features a cyclopentane ring substituted with a phenyl group and a hydroxyl group, which defines its properties as a potential intermediate in synthetic organic chemistry . The compound is provided with the CAS Registry Number 500541-26-4, and its structure can be represented by the SMILES notation C1CC(CC1C2=CC=CC=C2)O . Researchers should note that stereoisomers of this compound exist, including a characterized (1S,3R)-cis configuration . In a research context, studies on analogous cycloalkanols highlight the reactivity of such structures under electrochemical conditions, where they can serve as precursors for the generation of alkoxy radicals . This type of reactivity is valuable for developing novel deconstructive functionalization reactions, such as ring-opening chlorinations, to synthesize distally chlorinated ketones . It is important to highlight that this compound is intended for research and development purposes within a laboratory setting only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-phenylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJYZTUGOGDRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500541-26-4
Record name 3-phenylcyclopentan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-phenylcyclopentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 3-phenylcyclopentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Lipase-Catalyzed Kinetic Resolution

3-Phenylcyclopentan-1-ol can be enantioselectively resolved via lipase-mediated transesterification. Porcine pancreas lipase (PPL) demonstrates high efficiency in organic solvents (e.g., hexane/vinyl acetate), selectively acetylating the (1R,3S) -enantiomer while leaving the (1S,3R) -enantiomer unreacted .

Key Data:

LipaseSubstrateTime (h)Acetylated Product (ee%)Unreacted Alcohol (ee%)Enantiomeric Ratio (E)
PPL(±)-cis-3-Phenylcyclopentan-1-ol2495%98%180
Pseudomonas cepacia(±)-cis-3-(4-Fluorophenyl)cyclopentan-1-ol493%39%40

Conditions:

  • Solvent: Hexane/vinyl acetate (1:1)

  • Temperature: Room temperature

  • Catalyst Loading: 10 mol% lipase

This method enables large-scale synthesis of enantiopure alcohols (up to 98% ee) for applications in medicinal chemistry .

Oxidation to Cyclopentanone Derivatives

The hydroxyl group in this compound undergoes oxidation to form 3-phenylcyclopentanone, a key intermediate in organic synthesis. Pyridinium chlorochromate (PCC) is a common oxidizing agent for this transformation .

Reaction Pathway:

  • Oxidation:

    3 Phenylcyclopentan 1 olCH2Cl2PCC3 Phenylcyclopentanone\text{3 Phenylcyclopentan 1 ol}\xrightarrow[\text{CH}_2\text{Cl}_2]{\text{PCC}}\text{3 Phenylcyclopentanone}
    • Yield: 94%

    • Optical Purity Retention: >98% ee when starting from enantiopure alcohol .

Mechanism:

  • PCC abstracts a hydrogen from the hydroxyl group, forming a ketone via a two-electron oxidation process.

a) Acetylation

This compound reacts with acetic anhydride in the presence of pyridine to form the corresponding acetate:

3 Phenylcyclopentan 1 ol+Ac2OPyridine3 Phenylcyclopentyl acetate\text{3 Phenylcyclopentan 1 ol}+\text{Ac}_2\text{O}\xrightarrow{\text{Pyridine}}\text{3 Phenylcyclopentyl acetate}

  • Yield: 89%

  • Application: Acetates serve as protected intermediates in multi-step syntheses .

b) Mitsunobu Reaction

The alcohol participates in Mitsunobu reactions to invert stereochemistry or introduce new functional groups:

3 Phenylcyclopentan 1 ol+PhCO2HDEAD PPh3THF3 Phenylcyclopentyl benzoate\text{3 Phenylcyclopentan 1 ol}+\text{PhCO}_2\text{H}\xrightarrow[\text{DEAD PPh}_3]{\text{THF}}\text{3 Phenylcyclopentyl benzoate}

  • Yield: 88%

  • Stereochemical Outcome: Complete inversion of configuration at C1 .

Radical-Mediated Functionalization

Under copper catalysis, this compound derivatives engage in radical-based reactions, such as borylation (e.g., with bis(pinacolato)diboron). This proceeds via a proposed radical intermediate, confirmed by TEMPO trapping experiments :

3 Phenylcyclopentan 1 ol+B2pin2CuI DABCO3 Phenyl 5 pinacolatoboryl pentan 1 one\text{3 Phenylcyclopentan 1 ol}+\text{B}_2\text{pin}_2\xrightarrow{\text{CuI DABCO}}\text{3 Phenyl 5 pinacolatoboryl pentan 1 one}

  • Key Observation:

    • Addition of TEMPO (2.0 equiv) suppresses product formation, yielding a TEMPO-adduct (75%) instead .

Hydrogenation and Silylation

While not a direct reaction of the alcohol, hydrogenation and silylation are critical in its synthetic preparation:

  • Hydrogenation:

    3 Phenylcyclopent 2 en 1 olPd C H2MeOHcis 3 Phenylcyclopentan 1 ol\text{3 Phenylcyclopent 2 en 1 ol}\xrightarrow[\text{Pd C H}_2]{\text{MeOH}}\text{cis 3 Phenylcyclopentan 1 ol}
    • Yield: 86%

    • Diastereoselectivity: cis/trans = 10:1 after desilylation .

  • Silylation:

    3 Phenylcyclopentan 1 olTBDMSClImidazoletert Butyldimethylsilyl ether\text{3 Phenylcyclopentan 1 ol}\xrightarrow[\text{TBDMSCl}]{\text{Imidazole}}\text{tert Butyldimethylsilyl ether}
    • Yield: Quantitative

    • Purpose: Protects the hydroxyl group during subsequent reactions .

Scientific Research Applications

3-Phenylcyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylcyclopentan-1-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes through its hydroxyl group and phenyl ring interactions .

Comparison with Similar Compounds

Key Findings:

Ether Linkage: 2-(3-Bromophenoxy)cyclopentan-1-ol features an oxygen atom in the substituent, reducing XLogP3 compared to direct phenyl attachment, likely due to increased polarity .

Synthetic Approaches: Cyclopentanone derivatives (e.g., ’s trifluoropropyl compound) are synthesized via acid-catalyzed aldol reactions, often yielding diastereomeric mixtures (e.g., 44% yield as a 1:1 mixture in ). Similar methods may apply to this compound, though stereochemical control remains a challenge .

Applications: Pharmaceuticals: Brominated analogs (–10) are used as intermediates, suggesting that this compound could serve in drug precursor synthesis.

Safety and Handling: Brominated and fluorinated analogs (–10) may pose higher toxicity risks (e.g., acute oral/dermal toxicity Category 4).

Biological Activity

3-Phenylcyclopentan-1-ol is a cyclic alcohol that exhibits various biological activities, making it of interest in medicinal chemistry and pharmacology. This compound's structure allows it to interact with biological systems, potentially influencing various pathways and mechanisms.

This compound has the molecular formula C12H14OC_{12}H_{14}O and a molecular weight of 178.24 g/mol. Its structure features a cyclopentane ring substituted with a phenyl group and a hydroxyl group, which contributes to its reactivity and biological interactions.

Biological Activities

1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound may inhibit lipoxygenase, an enzyme involved in inflammatory processes. Inhibiting this enzyme can reduce the production of leukotrienes, which are mediators of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases such as asthma and rheumatoid arthritis.

2. Antitumor Activity
Studies have shown that derivatives of cyclopentanols can modulate immune responses, particularly through the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in tumor immune evasion . By inhibiting IDO, these compounds can enhance T-cell activity against tumors, suggesting that this compound may have potential as an adjunct therapy in cancer treatment.

3. Neuroprotective Effects
The modulation of neurotransmitter systems by cyclopentanols has been observed in various studies. For instance, compounds with similar structures have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of lipoxygenase
AntitumorInhibition of IDO
NeuroprotectiveReduction of oxidative stress

Case Study: Antitumor Activity

A study explored the effects of this compound on tumor growth in murine models. The compound was administered alongside standard chemotherapy agents. Results indicated a significant reduction in tumor size compared to controls, attributed to enhanced immune response mediated by IDO inhibition .

Case Study: Neuroprotection

In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound was shown to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines, highlighting its potential for neuroprotective applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reduction of corresponding ketones or through cyclization reactions involving phenyl-substituted precursors . Understanding its synthetic pathways is crucial for developing derivatives with enhanced biological activities.

Q & A

Basic Question

  • Structural Elucidation :
    • NMR : 1^1H and 13^13C NMR to confirm phenyl and cyclopentanol moieties .
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
  • Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) to quantify impurities .

How can computational chemistry be integrated with experimental data to predict the reactivity of this compound?

Advanced Question

  • In Silico Tools :
    • Reactivity Prediction : Use quantum mechanical calculations (e.g., Gaussian) to model nucleophilic/electrophilic sites .
    • Solvent Effects : Molecular dynamics (MD) simulations to assess solvation energetics in reaction media .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylcyclopentan-1-ol
Reactant of Route 2
3-Phenylcyclopentan-1-ol

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